2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)a cetamide
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Overview
Description
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide is a complex organic compound that features a triazole ring, a thioether linkage, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with carbon disulfide to form a thiadiazole intermediate. This intermediate is then reacted with hydrazine hydrate to form the triazole ring. The final step involves the acylation of the triazole with 3,4-difluoroacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The difluorophenyl group enhances the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
- 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide stands out due to its combination of a triazole ring and a difluorophenyl group, which imparts unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for further research .
Properties
Molecular Formula |
C17H15F2N5OS |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C17H15F2N5OS/c1-10-2-4-11(5-3-10)16-22-23-17(24(16)20)26-9-15(25)21-12-6-7-13(18)14(19)8-12/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
QERXLXMADUNONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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